2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride
Description
2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride is a synthetic small molecule characterized by a benzonitrile core substituted with a fluorine atom at the 3-position and a 4-aminopiperidine group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
Molecular Formula |
C12H15ClFN3 |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-3-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c13-11-3-1-2-9(8-14)12(11)16-6-4-10(15)5-7-16;/h1-3,10H,4-7,15H2;1H |
InChI Key |
QQZGGRLAAVCZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=C2F)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Fluoro-2-Bromomethylbenzonitrile
The fluorobenzonitrile core is typically synthesized via bromination of a methyl-substituted precursor. A common route involves:
-
Bromination of 3-Fluoro-2-Methylbenzonitrile :
| Reaction Conditions | Details |
|---|---|
| Solvent | Carbon tetrachloride (CCl₄) |
| Catalyst | AIBN (radical initiator) |
| Temperature | 75°C |
| Yield | ~60% (crude, used directly in subsequent steps) |
Synthesis of 4-Aminopiperidine Derivatives
The aminopiperidine moiety is synthesized via partial reduction of pyridine derivatives or hydrogenation. A critical method includes:
-
Asymmetric Hydrogenation of 3-Fluoropyridine Derivatives :
-
Benzoylation of 3-fluoro-4-aminopyridine to form a pyridinium salt, followed by partial reduction using methanolic NaBH₄ to yield a fluoroenamide intermediate.
-
Subsequent hydrogenation with Ru-BIPHEP catalysts under mild conditions (e.g., 2-Me-THF/MeOH) to produce cis-fluoropiperidine derivatives, though C-F bond cleavage requires fluoride scavenging (e.g., Ti(OiPr)₄ ).
-
| Catalyst System | Conditions | Outcome |
|---|---|---|
| Ru-BIPHEP | 2-Me-THF/MeOH, H₂, 1 mol% catalyst | 97% yield, 86% ee (pre-Ti scavenging) |
| Ti(OiPr)₄ (2 eq) | Added to sequester fluoride ions | Reduces des-fluoro byproducts to <3% |
Coupling Reactions
Nucleophilic Substitution
The bromomethyl intermediate reacts with the aminopiperidine under basic conditions:
-
Reaction of 3-Fluoro-2-Bromomethylbenzonitrile with 4-Aminopiperidine :
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| 3-Fluoro-2-bromomethylbenzonitrile | 4-Aminopiperidine dihydrochloride | NaHCO₃, EtOH, 100°C, 2 hrs | ~60%* |
Alternative Coupling Strategies
In some processes, K₂CO₃ in polar aprotic solvents (e.g., DMSO) is used for coupling bromomethyl intermediates with amines. For example:
-
Reaction of 2-Bromomethyl-4-Fluorobenzonitrile with Protected Aminopiperidine :
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DMSO | K₂CO₃ | 60°C | 60% |
Purification and Salt Formation
Workup and Chromatography
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via:
-
Acid Treatment : Dissolving the free base in acetonitrile and adding HCl in dioxane (1.5 eq.) at 0°C.
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| Salt Formation | HCl in dioxane | 0°C, acetonitrile | Hydrochloride salt (>99% purity) |
Challenges and Optimization
C-F Bond Stability
Hydrogenation of fluorinated pyridines risks C-F bond cleavage , mitigated by:
Solvent and Temperature Control
-
Solvent Polymerization : THF may polymerize under hydrogenation conditions; 2-Me-THF is preferred.
-
Reaction Quenching : Ethanol/NaHCO₃ systems avoid side reactions common in DMF-based couplings.
Comparative Analysis of Methods
| Method | Advantages | Drawbacks |
|---|---|---|
| Ru-BIPHEP Hydrogenation | High enantioselectivity (86% ee) | Requires Ti scavengers; complex workup |
| NBS/AIBN Bromination | High yield for bromomethyl intermediates | Toxic byproducts (e.g., HBr) |
| NaHCO₃/EtOH Coupling | Mild conditions; scalable | Limited to primary amines |
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride can undergo various chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in the synthesis of more complex molecules, facilitating the development of new chemical entities for various applications.
Biology
Research has focused on its interactions with biological targets, particularly enzymes and receptors. Its structure allows for specific binding, which can modulate biological activity.
Medicine
The compound has been explored for potential therapeutic effects, especially in antiviral drug development. Its ability to inhibit viral enzymes makes it a candidate for treating infections like HIV.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound:
- Mechanism of Action : It acts as an inhibitor of reverse transcriptase in HIV, preventing the replication of viral RNA into DNA.
- Efficacy : Demonstrated effective inhibition against resistant strains at low nanomolar concentrations (EC50 values ranging from 3.43 to 21.4 nmol/L) .
Table 1: Antiviral Efficacy
| Compound | EC50 (nmol/L) | Target |
|---|---|---|
| 2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile | 3.43 - 21.4 | HIV Reverse Transcriptase |
Pharmacokinetics and Safety Profile
Studies indicate favorable pharmacokinetic properties:
- Absorption and Distribution : Good oral bioavailability.
- Half-Life : Suitable for therapeutic use.
- Toxicity Assessments : Minimal adverse effects at therapeutic doses .
Case Studies
A notable case study examined derivatives of this compound in preclinical settings, revealing that modifications to the aminopiperidine moiety enhanced antiviral properties against resistant HIV strains. This emphasizes the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Structural Analogs with Fluorobenzonitrile Moieties
Fluorobenzonitrile derivatives are widely used as intermediates or bioactive molecules. Key comparisons include:
Key Differences :
- Reactivity: Bromomethyl-substituted analogs (e.g., 2-(Bromomethyl)-3-fluorobenzonitrile) are reactive intermediates, whereas the target compound’s 4-aminopiperidine group enables hydrogen bonding and target engagement .
- Pharmacological Complexity: The patented compound in incorporates a dioxopiperidine and piperazine moiety, enabling multi-target activity, unlike the simpler 4-aminopiperidine in the target molecule .
Piperidine-Containing Derivatives
Piperidine rings are critical for conformational flexibility and binding. Notable analogs:
Functional Group Impact :
Pharmacological Analogs
The patented compound in highlights structural strategies for therapeutic efficacy:
- Structural Complexity: The addition of a dioxopiperidine and isoindolinone moiety suggests proteasome inhibition or immunomodulatory roles, leveraging the ubiquitin-proteasome pathway .
- Fluorine Positioning : Both the target compound and the patented analog retain fluorine at the 3-position of the benzonitrile, optimizing electronic effects for aromatic interactions in binding pockets.
Research Findings and Implications
- Toxicity Gaps: Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological studies, whereas the target compound’s hydrochloride form suggests prioritization in drug development .
- Design Flexibility : The Enamine catalog () demonstrates how sulfonyl or acetamide groups on piperidine derivatives modulate physicochemical properties, guiding future optimizations .
Biological Activity
2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride, often referred to as a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in the realm of antiviral properties. This article delves into the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and pharmacological profiles.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino group and a fluorobenzonitrile moiety. Its structural characteristics contribute to its interaction with biological targets, particularly in viral inhibition.
The primary mechanism of action for 2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride involves its role as an inhibitor of viral enzymes, notably reverse transcriptase in the case of HIV. This inhibition prevents the replication of viral RNA into DNA, thereby reducing viral load in infected cells.
Antiviral Activity
Recent studies have highlighted the compound's potent antiviral activity against HIV strains, including both wild-type and resistant variants. For instance, derivatives of this compound were shown to exhibit effective inhibition at nanomolar concentrations, with EC50 values ranging from 3.43 to 21.4 nmol/L against resistant strains .
Table 1: Antiviral Efficacy of 2-(4-Aminopiperidin-1-yl)-3-fluorobenzonitrile Hydrochloride
The compound's selectivity for HIV reverse transcriptase over human enzymes such as CYP450 indicates a favorable safety profile, minimizing potential drug-drug interactions .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. It has demonstrated good oral bioavailability and a half-life conducive to therapeutic use. Moreover, toxicity assessments reveal minimal adverse effects at therapeutic doses, making it a promising candidate for further development .
Case Studies
A notable case study involved the evaluation of several derivatives of this compound in a preclinical setting. The results indicated that compounds featuring the aminopiperidine moiety consistently exhibited enhanced antiviral properties compared to other structural analogs. The study emphasized the importance of structural modifications in optimizing biological activity against resistant HIV strains .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(4-aminopiperidin-1-yl)-3-fluorobenzonitrile hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), safety goggles certified by NIOSH or EN 166, and lab coats. Respiratory protection requires P95 (US) or P1 (EU) particulate filters for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .
- Ventilation : Use fume hoods to minimize aerosol/dust formation. Avoid skin/eye contact; wash hands post-handling .
- Storage : Store at 2–8°C in airtight, dry containers. Incompatible with strong oxidizers; monitor for decomposition products like carbon/nitrogen oxides .
Q. How can researchers determine the physicochemical properties of this compound when data is unavailable?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in water and organic solvents (e.g., DMSO, ethanol) at controlled pH and temperature.
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
- Thermal Properties : Use differential scanning calorimetry (DSC) for melting point and thermogravimetric analysis (TGA) for decomposition temperature .
Q. What experimental approaches are suitable for assessing acute toxicity in preclinical studies?
- Methodological Answer :
- In Vivo Models : Administer via oral (H302), dermal, or inhalation routes in rodents, observing for respiratory distress (H335) or CNS effects.
- In Vitro Assays : Use cell viability assays (e.g., MTT) on human epithelial cells for skin/eye irritation (H315/H319) .
Advanced Research Questions
Q. How can structural analogs of this compound inform SAR studies for target optimization?
- Methodological Answer :
- Analog Synthesis : Replace the fluorobenzonitrile group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess binding affinity changes.
- Pharmacophore Mapping : Compare with analogs like 4-(dimethylamino)-3-fluorobenzonitrile (CAS 160658-69-5) to identify critical hydrogen-bonding motifs .
- Data Table :
| Analog | Modifications | Activity (IC50) | Reference |
|---|---|---|---|
| 4-Trifluoromethylphenyl | Increased lipophilicity | 12 nM | |
| 3-Nitrobenzonitrile | Enhanced electron withdrawal | 45 nM |
Q. What strategies resolve contradictions in toxicological data between in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Validation : Replicate studies using OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) to confirm thresholds.
- Metabolite Profiling : Use LC-MS to identify species-specific metabolites that may explain discrepancies (e.g., hepatic CYP450 differences) .
- Cross-Species Comparison : Test parallel in vitro (human hepatocytes) and in vivo (rat) models to isolate metabolic pathways .
Q. How is this compound utilized in pharmaceutical compositions, particularly in combination therapies?
- Methodological Answer :
- Synergistic Formulations : Co-administer with proteasome inhibitors (e.g., (S)-4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile) to enhance antitumor efficacy via dual pathway inhibition .
- Drug Delivery Systems : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability and reduce renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
